molecular formula C22H20N2O6 B12127314 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12127314
M. Wt: 408.4 g/mol
InChI Key: WHUIRCFYBODYAC-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a structurally complex pyrrol-2-one derivative featuring multiple functional groups. Its core structure includes a dihydro-pyrrol-2-one scaffold substituted with a furan-2-carbonyl moiety at position 4, a hydroxyl group at position 3, a 5-methyl-1,2-oxazol-3-yl group at position 1, and a 3-propoxyphenyl substituent at position 3.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H20N2O6/c1-3-9-28-15-7-4-6-14(12-15)19-18(20(25)16-8-5-10-29-16)21(26)22(27)24(19)17-11-13(2)30-23-17/h4-8,10-12,19,26H,3,9H2,1-2H3

InChI Key

WHUIRCFYBODYAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 3,5-diaryl-substituted dihydro-pyrrol-2-ones, which have been studied for their synthetic versatility and bioactivity. Below is a comparative analysis with structurally related analogues:

Compound Substituents Key Properties References
Target Compound 3-hydroxy, 4-(furan-2-carbonyl), 1-(5-methyl-1,2-oxazol-3-yl), 5-(3-propoxyphenyl) Not yet fully characterized in public literature; expected moderate solubility due to propoxyphenyl.
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 5-(4-chlorophenyl), 5-(4-aminophenyl), 3-phenyl Melting point: 209.0–211.9°C; synthesized via base-assisted cyclization (46% yield).
5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a) 5-(4-hydroxyphenyl), 3-phenyl Melting point: 138.1–140.6°C; synthesized via phenol substitution (63% yield).
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 4-(furan-2-carbonyl), 5-(4-hydroxy-3-methoxyphenyl), 1-(3-methoxypropyl) Enhanced hydrogen-bonding capacity due to phenolic hydroxyl and methoxy groups.
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one 5-(pyridin-3-yl), 1-(5-methyl-1,2-oxazol-3-yl) Potential for metal coordination via pyridinyl nitrogen; no reported bioactivity.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The target compound’s 3-propoxyphenyl group likely improves lipophilicity compared to the hydroxyphenyl or chlorophenyl groups in compounds 15m and 16a .
  • The 5-methyl-1,2-oxazol-3-yl substituent may enhance metabolic stability relative to phenyl or methoxypropyl groups in other analogues .

Synthetic Accessibility :

  • Compounds like 15m and 16a are synthesized via base-assisted cyclization or nucleophilic substitution, suggesting similar routes could apply to the target compound .
  • The furan-2-carbonyl group in the target compound and analogues (e.g., ) may require protection-deprotection strategies during synthesis.

Bioactivity Potential: While 15m and 16a lack reported biological data, the pyridinyl analogue () hints at possible kinase inhibition due to the pyridine moiety’s role in binding ATP pockets. The 3-hydroxy group in the target compound could mimic phenolic pharmacophores in kinase or protease inhibitors.

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